molecular formula C16H23ClO B14203902 1-[3-(2-Chloroethyl)phenyl]octan-1-one CAS No. 841251-39-6

1-[3-(2-Chloroethyl)phenyl]octan-1-one

Cat. No.: B14203902
CAS No.: 841251-39-6
M. Wt: 266.80 g/mol
InChI Key: BDKHPIIVRVAGSQ-UHFFFAOYSA-N
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Description

1-[3-(2-Chloroethyl)phenyl]octan-1-one is an organic compound with the molecular formula C16H23ClO and a molecular weight of 266.81 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 2-chloroethyl group and an octan-1-one chain. It is primarily used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-[3-(2-Chloroethyl)phenyl]octan-1-one typically involves electrophilic aromatic substitution reactions. One common method includes the alkylation of a phenyl ring with a 2-chloroethyl group, followed by the attachment of an octan-1-one chain . The reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[3-(2-Chloroethyl)phenyl]octan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(2-Chloroethyl)phenyl]octan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chloroethyl)phenyl]octan-1-one involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the ketone group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[3-(2-Chloroethyl)phenyl]octan-1-one can be compared with similar compounds such as:

    1-[3-(2-Bromoethyl)phenyl]octan-1-one: Similar structure but with a bromoethyl group instead of chloroethyl.

    1-[3-(2-Chloroethyl)phenyl]hexan-1-one: Similar structure but with a hexan-1-one chain instead of octan-1-one.

The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties .

Properties

CAS No.

841251-39-6

Molecular Formula

C16H23ClO

Molecular Weight

266.80 g/mol

IUPAC Name

1-[3-(2-chloroethyl)phenyl]octan-1-one

InChI

InChI=1S/C16H23ClO/c1-2-3-4-5-6-10-16(18)15-9-7-8-14(13-15)11-12-17/h7-9,13H,2-6,10-12H2,1H3

InChI Key

BDKHPIIVRVAGSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC=CC(=C1)CCCl

Origin of Product

United States

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